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Introduction
Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic

Lymphoma Kinase (ALK). In non-small cell lung cancer (NSCLC), chromosomal

rearrangements can lead to the formation of fusion proteins such as EML4-ALK, resulting in

constitutive activation of ALK and downstream signaling pathways that drive tumor cell

proliferation and survival.[1][2] Brigatinib has demonstrated significant efficacy against wild-type

ALK and a broad range of clinically relevant ALK resistance mutations that emerge during

treatment with first-generation ALK inhibitors.[3][4] These application notes provide a

comprehensive overview of high-throughput screening (HTS) assays utilizing Brigatinib,

including detailed protocols for biochemical and cell-based assays, and data presentation for

its inhibitory activity.

Mechanism of Action
Brigatinib functions as an ATP-competitive inhibitor of ALK, binding to the kinase domain and

preventing autophosphorylation and the subsequent activation of downstream signaling
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cascades.[5] Key pathways inhibited by Brigatinib include the RAS-MAPK, PI3K-mTOR, and

JAK-STAT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6]

Its ability to overcome common resistance mutations, such as G1202R, makes it a valuable

tool in the oncology drug development pipeline.[7]

Data Presentation: Inhibitory Activity of Brigatinib
The following tables summarize the inhibitory potency of Brigatinib against various kinases and

cell lines, providing a clear comparison of its activity in both biochemical and cellular contexts.

Table 1: Brigatinib Biochemical Assay Data

Target Kinase IC50 (nM) Assay Type

Native ALK 0.6 In vitro kinase assay

ROS1 1.9 In vitro kinase assay

FLT3 2.1 In vitro kinase assay

EGFR (T790M mutant) 29-160 In vitro kinase assay

IGF-1R 29-160 In vitro kinase assay

Table 2: Brigatinib Cell-Based Assay Data

Cell Line ALK Status IC50 (nM) Assay Type

Ba/F3 Native EML4-ALK 14 Cell Viability

Ba/F3 ALK G1202R mutant 184 Cell Viability

Karpas-299 (ALCL) NPM-ALK 4-31 (GI50) ALK Phosphorylation

H2228 (NSCLC) EML4-ALK 4-31 (GI50) ALK Phosphorylation

Ba/F3 CD74-ROS1 18 Cell Viability
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Detailed methodologies for key experiments are provided below to facilitate the setup and

execution of high-throughput screening assays with Brigatinib.

Biochemical Kinase Inhibition Assay (HTRF)
This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) based assay

suitable for HTS to determine the IC50 of Brigatinib against ALK.

Materials:

Recombinant ALK enzyme

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

ATP

Brigatinib

HTRF Kinase Assay Buffer

Europium cryptate-labeled anti-phosphotyrosine antibody (Donor)

Streptavidin-XL665 (Acceptor)

384-well low-volume white plates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of Brigatinib in 100% DMSO. Further dilute

the compounds in HTRF Kinase Assay Buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute the ALK enzyme and biotinylated peptide

substrate in HTRF Kinase Assay Buffer.

Assay Plate Setup:
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Add 2 µL of diluted Brigatinib or DMSO (vehicle control) to the appropriate wells of a 384-

well plate.

Add 4 µL of the ALK enzyme solution to all wells.

Incubate for 15 minutes at room temperature.

Kinase Reaction Initiation:

Add 4 µL of the ATP and substrate mixture to all wells to start the kinase reaction.

Incubate for 60 minutes at room temperature.

Detection:

Add 10 µL of the detection mixture containing Europium cryptate-labeled anti-

phosphotyrosine antibody and Streptavidin-XL665 in detection buffer to stop the reaction.

Incubate for 60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and

665 nm (acceptor) wavelengths.

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot

the percentage of inhibition against the logarithm of Brigatinib concentration to determine

the IC50 value using a sigmoidal dose-response curve.

Cell-Based Viability Assay (CellTiter-Glo®)
This protocol describes a luminescent cell viability assay to assess the effect of Brigatinib on

the proliferation of ALK-dependent cancer cell lines.

Materials:

ALK-positive and ALK-negative cancer cell lines (e.g., H3122, Karpas-299)

Appropriate cell culture medium and supplements

Brigatinib
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CellTiter-Glo® Luminescent Cell Viability Assay Kit

Opaque-walled 96-well or 384-well plates

Luminometer

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells into opaque-walled multiwell plates at a predetermined optimal density (e.g.,

5,000 cells/well for a 96-well plate) in 100 µL of culture medium.

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

Compound Treatment:

Prepare a serial dilution of Brigatinib in culture medium.

Remove the old medium from the cell plates and add 100 µL of fresh medium containing

the various concentrations of Brigatinib or DMSO (vehicle control).

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

Assay Procedure:

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]

[8]

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6][8]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL for a 96-well plate).[6][8]

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][8]
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[6][8]

Data Acquisition: Record the luminescence using a plate reader.

Data Analysis: Subtract the background luminescence (medium only wells) from all

experimental wells. Plot the percentage of cell viability against the logarithm of Brigatinib
concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of ALK Phosphorylation
This protocol details the procedure to qualitatively and semi-quantitatively assess the inhibition

of ALK phosphorylation by Brigatinib in treated cells.

Materials:

ALK-positive cancer cell line

Brigatinib

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-β-actin

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Procedure:
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Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of Brigatinib for a specified time (e.g., 2 hours).

Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer per well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

SDS-PAGE and Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at

4°C with gentle agitation.

Wash the membrane three times with TBST for 5 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 5 minutes each.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://advansta.com/8-tips-for-detecting-phosphorylated-proteins-by-western-blot/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detection:

Incubate the membrane with a chemiluminescent substrate.

Capture the signal using an imaging system.

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with

antibodies for total ALK and a loading control like β-actin to ensure equal protein loading.

Visualizations
The following diagrams illustrate the key signaling pathways affected by Brigatinib and a typical

high-throughput screening workflow.
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Caption: ALK signaling pathway and the inhibitory action of Brigatinib.
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Caption: A generalized workflow for a high-throughput screening assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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